5-Chloropentanoic anhydride
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Overview
Description
5-Chloropentanoic anhydride is an organic compound derived from 5-chloropentanoic acid It is a type of acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloropentanoic anhydride can be synthesized through the dehydration of 5-chloropentanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions to remove water and form the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced dehydration techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropentanoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon, leading to the formation of esters, amides, or carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropentanoic acid.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Leads to hydrolysis, forming the corresponding acid.
Major Products Formed:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
5-Chloropentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 5-chloropentanoyl group into molecules.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-chloropentanoic anhydride involves nucleophilic acyl substitution reactions. The carbonyl carbon in the anhydride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the cleavage of the anhydride bond and the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
5-Chloropentanoic Acid: The parent compound from which the anhydride is derived.
5-Chlorovaleric Acid: Another name for 5-chloropentanoic acid.
Other Acid Anhydrides: Such as acetic anhydride and succinic anhydride.
Uniqueness: 5-Chloropentanoic anhydride is unique due to the presence of the chlorine atom, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent for introducing the 5-chloropentanoyl group into various molecules, providing distinct chemical and physical properties compared to other anhydrides.
Properties
Molecular Formula |
C10H16Cl2O3 |
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Molecular Weight |
255.13 g/mol |
IUPAC Name |
5-chloropentanoyl 5-chloropentanoate |
InChI |
InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2 |
InChI Key |
PQPUKJABODCPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(=O)OC(=O)CCCCCl |
Origin of Product |
United States |
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